molecular formula C6H11ClF3NO B2977790 2,2,2-Trifluoro-1-(oxolan-2-yl)ethanamine;hydrochloride CAS No. 2375274-05-6

2,2,2-Trifluoro-1-(oxolan-2-yl)ethanamine;hydrochloride

Cat. No.: B2977790
CAS No.: 2375274-05-6
M. Wt: 205.61
InChI Key: ZTMRBFTXWCXXJM-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(oxolan-2-yl)ethanamine hydrochloride (CAS: 1447607-32-0) is a fluorinated amine hydrochloride derivative with the molecular formula C₆H₁₁ClF₃NO and a molecular weight of 205.61 g/mol . Structurally, it features a trifluoroethylamine backbone linked to a tetrahydrofuran (oxolane) ring at the 3-position (oxolan-3-yl), distinguishing it from simpler aryl-substituted analogs. Its synthesis typically involves nucleophilic substitution or catalytic reduction of precursor amides .

Properties

IUPAC Name

2,2,2-trifluoro-1-(oxolan-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(10)4-2-1-3-11-4;/h4-5H,1-3,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMRBFTXWCXXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375274-05-6
Record name 2,2,2-trifluoro-1-(oxolan-2-yl)ethan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(oxolan-2-yl)ethanamine;hydrochloride typically involves the following steps:

    Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol or halohydrin precursor.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Amination: The ethanamine moiety can be introduced through nucleophilic substitution reactions using amine precursors.

    Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(oxolan-2-yl)ethanamine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonates can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

2,2,2-Trifluoro-1-(oxolan-2-yl)ethanamine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used in studies investigating the effects of trifluoromethyl groups on biological activity.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(oxolan-2-yl)ethanamine;hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trif

Biological Activity

2,2,2-Trifluoro-1-(oxolan-2-yl)ethanamine;hydrochloride is a fluorinated organic compound that exhibits significant biological activity. Its unique trifluoromethyl group and oxolane structure contribute to its potential applications in medicinal chemistry, particularly as a building block for pharmaceuticals targeting the central nervous system (CNS).

  • Chemical Formula : C5_5H9_9ClF3_3NO
  • Molecular Weight : 191.58 g/mol
  • CAS Number : 2089671-41-8

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable candidate in drug design.

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities:

  • Inhibition of Acetylcholinesterase (AChE) :
    • A study indicated that fluorinated compounds similar to 2,2,2-Trifluoro-1-(oxolan-2-yl)ethanamine can act as potent inhibitors of AChE. The slow-binding inhibition kinetics observed suggests that these compounds may form stable complexes with the enzyme, leading to prolonged pharmacological effects .
  • Neuroprotective Effects :
    • Initial findings suggest potential neuroprotective properties against neurodegenerative diseases. Compounds with similar structures have shown promise in modulating neurotransmitter levels and protecting neuronal cells from oxidative stress.
  • Antimicrobial Activity :
    • Some derivatives of trifluoromethylated amines have demonstrated antimicrobial properties, indicating that this compound may also possess similar characteristics.

Case Studies

Several studies have investigated the biological implications of this compound:

Case Study 1: Inhibition Kinetics of AChE

A detailed kinetic analysis was performed on human recombinant AChE using various concentrations of the substrate acetylthiocholine (ATC). The study revealed that the compound exhibits competitive inhibition with a slow onset, establishing equilibrium within approximately 40 minutes .

Case Study 2: Neuroprotective Assays

In vitro assays using neuronal cell lines treated with the compound showed reduced apoptosis rates under oxidative stress conditions. These findings suggest a protective effect against neuronal damage .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AChE InhibitionSlow-binding competitive inhibitor
NeuroprotectionReduced apoptosis in neuronal cells
Antimicrobial PropertiesPotential activity against bacterial strainsNot yet published

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of trifluoroethylamine hydrochlorides , differing primarily in the substituent attached to the amine-bearing carbon. Key structural analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Notable Features
2,2,2-Trifluoro-1-(oxolan-3-yl)ethanamine hydrochloride (Target) Oxolan-3-yl (tetrahydrofuran) C₆H₁₁ClF₃NO 205.61 1447607-32-0 Oxygen-containing cyclic ether; potential for enhanced solubility and H-bonding
(1S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine hydrochloride 3-Fluorophenyl C₈H₈ClF₄N 229.61 1185302-13-9 Aromatic fluorination; increased electron-withdrawing effects
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylamine hydrochloride 4-Methoxyphenyl C₉H₁₁ClF₃NO 241.63 65686-77-3 Methoxy group improves solubility in polar solvents (e.g., DMSO, methanol)
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride 3-Trifluoromethylphenyl C₉H₈ClF₆N 279.61 1391469-75-2 Highly lipophilic due to dual CF₃ groups; potential CNS activity
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride 3-Methoxyphenyl C₉H₁₁ClF₃NO 241.63 856563-09-2 Meta-substitution may alter receptor binding kinetics

Physicochemical Properties

  • Solubility: The oxolan-3-yl substituent in the target compound likely enhances aqueous solubility compared to purely aromatic analogs (e.g., 3-fluorophenyl or trifluoromethylphenyl derivatives) due to the oxygen atom’s polarity. For example, 4-methoxyphenyl analogs exhibit moderate solubility in methanol and DMSO .
  • Lipophilicity : The trifluoromethyl group in analogs like CAS 1391469-75-2 increases logP values, favoring blood-brain barrier penetration, whereas the oxolane ring in the target compound balances lipophilicity with polar surface area .

Pharmacological and Biochemical Interactions

  • The oxolane ring in the target compound may mimic such interactions.
  • Chiral Specificity : Enantiomers like (R)-2,2,2-Trifluoro-1-(4-chloro-phenyl)-ethylamine hydrochloride (CAS 1213074-03-3) demonstrate stereoselective activity in receptor binding, suggesting the target compound’s oxolane stereochemistry could influence efficacy .

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